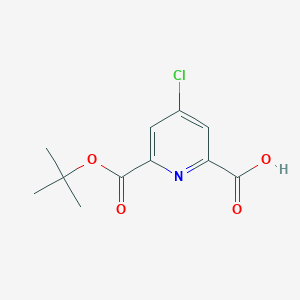
2-(Benzyloxy)-1,3-dibromo-5-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-1,3-dibromo-5-chlorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with benzyloxy, dibromo, and chloro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,3-dibromo-5-chlorobenzene can be achieved through several synthetic routes. One common method involves the bromination of 2-(Benzyloxy)-5-chlorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-1,3-dibromo-5-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the benzyloxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products are benzoic acid derivatives.
Reduction: Products include dehalogenated benzene derivatives and benzyl alcohol.
Applications De Recherche Scientifique
2-(Benzyloxy)-1,3-dibromo-5-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Materials Science: It is utilized in the preparation of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-1,3-dibromo-5-chlorobenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the halogen atoms can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)-1-methylpyridinium triflate: This compound is used as a reagent for the synthesis of benzyl ethers and esters under neutral conditions.
2-Benzyloxy-5-formylphenylboronic acid: Utilized in organic synthesis and pharmaceutical research.
2-(Benzyloxy)ethanol: Employed in the synthesis of sequential polypeptides and as a reagent for multidentate chelating ligands.
Uniqueness
2-(Benzyloxy)-1,3-dibromo-5-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which provides distinct reactivity patterns compared to other benzyloxy-substituted compounds. This unique combination of substituents allows for versatile chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C13H9Br2ClO |
|---|---|
Poids moléculaire |
376.47 g/mol |
Nom IUPAC |
1,3-dibromo-5-chloro-2-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9Br2ClO/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
QGLXOYRXYVVHSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



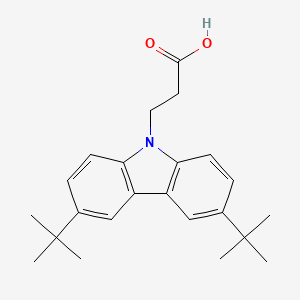
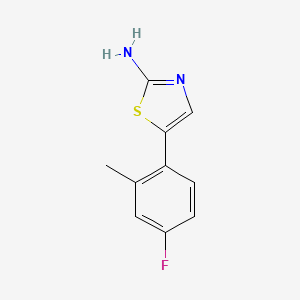
![4-Hydroxy-2-methyl-6-(oxan-4-YL)-6H,7H-pyrido[4,3-D]pyrimidin-7-one](/img/structure/B14015140.png)

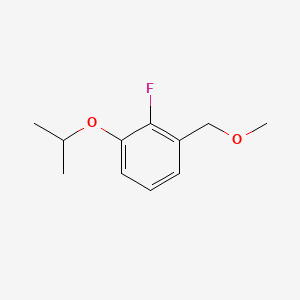


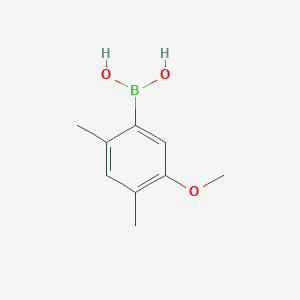

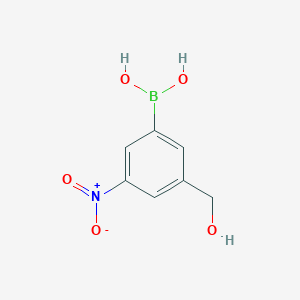
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14015190.png)
![Methyl 3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14015195.png)
